Perisulfakinin (PSK) is a neuropeptide, a type of signaling molecule produced and released by neurons []. It belongs to the sulfakinin family, which are structurally and functionally analogous to cholecystokinin (CCK) found in vertebrates [, ]. PSK acts as both a hormone, released into the circulatory system, and a paracrine messenger, acting locally on nearby cells [].
In insects, PSK plays a crucial role in regulating feeding behavior by inducing satiety, essentially signaling fullness and inhibiting further food intake [, ]. This makes it a key player in insect physiology and a potential target for pest control strategies.
Perisulfakinin is classified within the broader category of neuropeptides, specifically as a member of the sulfakinin family. It has been isolated from the retrocerebral complex of insects, particularly from species like the red flour beetle (Tribolium castaneum) and other related species . This classification highlights its evolutionary significance and functional similarities to other neuropeptides across different taxa.
The synthesis of perisulfakinin typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key parameters in this process include:
Perisulfakinin exhibits a complex molecular structure characterized by multiple functional groups and a specific sequence of amino acids. The molecular formula is represented as , indicating a substantial number of atoms contributing to its intricate structure.
Perisulfakinin participates in various chemical reactions primarily involving its peptide bonds and functional groups. Notable reactions include:
These reactions are crucial for studying structure-activity relationships and developing potential therapeutic agents.
The mechanism of action for perisulfakinin involves its interaction with specific receptors known as sulfakinin receptors. Upon binding, it triggers intracellular signaling pathways that modulate physiological responses such as:
The precise signaling pathways activated by perisulfakinin remain an area of active research, contributing to our understanding of neuropeptide function.
Perisulfakinin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining how perisulfakinin interacts with biological systems and its stability under various conditions .
Perisulfakinin has several scientific applications:
The discovery of sulfakinins traces back to 1984 when Nachman and colleagues first isolated leucosulfakinins from the Madeira cockroach (Leucophaea maderae). These peptides demonstrated myotropic activity on cockroach hindgut preparations, establishing their functional significance. The term "sulfakinin" emerged from two defining characteristics: the presence of a sulfated tyrosine residue and a C-terminal sequence homology to gastrin/cholecystokinin peptides (-YGHMRFamide). This nomenclature followed the systematic approaches established by Lavoisier's Méthode de Nomenclature Chimique (1787), which emphasized names reflecting chemical composition and relationship to known compounds [5] [8] [10].
The structural kinship between sulfakinins and vertebrate gastrointestinal hormones became apparent through sequence analysis. Both peptide families share the C-terminal pentapeptide motif (-Y/MRFamide), with the sulfated tyrosine representing a critical functional determinant. This homology positioned perisulfakinin within the broader context of evolutionarily conserved signaling systems. The red flour beetle (Tribolium castaneum) later emerged as a key model organism for perisulfakinin research, with studies identifying two distinct peptides encoded by its sulfakinin precursor: the true sulfakinin (GEEPFDDYGHMRFamide) and a sulfakinin-like peptide (QTSDDYGHLRFamide) [1].
Table 1: Historical Milestones in Perisulfakinin Research
Year | Discovery | Species | Researchers |
---|---|---|---|
1984 | Isolation of first sulfakinins | Leucophaea maderae (cockroach) | Nachman et al. |
1987 | Characterization of drosulfakinins | Drosophila melanogaster (fruit fly) | Nichols et al. |
2005 | Identification of sulfakinin peptides | Tribolium castaneum (red flour beetle) | Li et al. |
2014 | Functional characterization of receptors | Tribolium castaneum | Zels et al. |
Perisulfakinins belong to the sulfated neuropeptide family characterized by a conserved heptapeptide core (D/EYGHMRFamide) and a sulfated tyrosine residue at position 7 from the C-terminus. This post-translational modification occurs in the secretory pathway and significantly enhances receptor binding affinity and biological activity. The primary structure of perisulfakinin typically consists of 7-15 amino acid residues, with the C-terminal RFamide motif serving as a signature feature of this peptide family. Non-sulfated variants exist naturally but demonstrate reduced potency, highlighting the critical role of tyrosine sulfation in physiological function [1].
Biochemical studies reveal that perisulfakinins activate G-protein coupled receptors (GPCRs) on target tissues. Research in Tribolium castaneum identified two sulfakinin receptors with extensive sequence similarity to those in other insects. Pharmacological characterization using 29 peptide ligands established that the sulfated tyrosine residue and C-terminal RFamide constitute essential requirements for efficient receptor activation. Upon ligand binding, these receptors initiate dual signaling pathways: (1) calcium ion mobilization via Gαq coupling and (2) cyclic adenosine monophosphate production through Gαs activation. This dual signaling capability enables complex modulation of physiological responses across different tissues [1].
Table 2: Structural Features of Perisulfakinin Family Members
Species | Peptide Sequence | Sulfation Status | Core Motif |
---|---|---|---|
Leucophaea maderae | pQSDDYGHMRFamide | Sulfated | DYGHMRF |
Drosophila melanogaster | DDPFDDYGHMRFamide | Sulfated | DYGHMRF |
Tribolium castaneum | GEEPFDDYGHMRFamide | Sulfated | DYGHMRF |
Tribolium castaneum | QTSDDYGHLRFamide | Non-sulfated | DYGHLRF |
Schistocerca gregaria | FDDYGHMRFamide | Sulfated | DYGHMRF |
The three-dimensional conformation of perisulfakinin contributes significantly to receptor interaction. Molecular dynamics analyses suggest that sulfation induces conformational changes that stabilize an active peptide structure complementary to receptor binding pockets. This structural adaptation mirrors thermal stability adaptations observed in other biomolecules across species, where specific residues maintain functionality despite environmental variations. The conserved core structure persists across 400 million years of arthropod evolution, underscoring its fundamental role in neuroendocrine signaling [1] [2].
Perisulfakinins represent the functional orthologs of vertebrate cholecystokinin (CCK) and gastrin, sharing not only structural similarities but also conserved physiological roles in regulating feeding behavior and digestive processes. This relationship exemplifies deep evolutionary conservation of neuroendocrine signaling systems that predate the protostome-deuterostome divergence. The genomic architecture of sulfakinin genes reveals this shared heritage: vertebrate CCK genes and invertebrate sulfakinin genes likely originated from a common ancestral gene present in the last common ancestor of bilaterians. Gene duplication events subsequently led to diversification while preserving the core C-terminal motif essential for biological activity [1] [4].
Phylogenetic distribution studies demonstrate the presence of sulfakinins across major arthropod lineages including Diptera (flies), Coleoptera (beetles), Orthoptera (grasshoppers), Hymenoptera (bees), and Hemiptera (true bugs). The expression patterns of these peptides show remarkable conservation, with quantitative reverse transcriptase PCR analyses in Tribolium castaneum confirming predominant expression within the central nervous system. This tissue-specific expression aligns with their role as neuroregulators. Studies of deoxyribonucleoside kinase evolution reveal a paraphyletic distribution of sulfakinin-like peptides among arthropods, suggesting multiple duplication events with differential retention across lineages. Crustaceans (e.g., Caligus rogercresseyi, Lepeophtheirus salmonis) and certain insects (Tribolium castaneum, Danaus plexippus, Pediculus humanus, Acyrthosiphon pisum) possess multiple sulfakinin-like peptides, indicating lineage-specific diversification events [1] [4].
Table 3: Phylogenetic Distribution of Sulfakinin Signaling Components
Taxonomic Group | Sulfakinin Presence | Receptor Types | Expression Sites |
---|---|---|---|
Insecta | |||
Coleoptera (Tribolium) | Two peptides | Two receptor types | Central nervous system |
Diptera (Drosophila) | Three peptides | Two receptor types | Brain, gut |
Orthoptera (Schistocerca) | Confirmed | Not characterized | Midgut, nervous system |
Crustacea | |||
Copepoda (Caligus) | Multiple isoforms | TK2-like kinase | Not characterized |
Branchiopoda (Daphnia) | Multisubstrate-like | Not characterized | Not characterized |
The functional conservation of perisulfakinin is evident from RNA interference experiments where knockdown of sulfakinin or its receptor in Gryllus bimaculatus and Tribolium castaneum consistently increased food consumption. This satiety effect parallels cholecystokinin function in vertebrates, demonstrating convergent physiological roles despite 500 million years of evolutionary divergence. The phylogenetic signal analysis of sulfakinin pathways reveals strong conservation (Blomberg's K > 0.4, p < 0.05), indicating stabilizing selection pressure to maintain these regulatory mechanisms. This conservation pattern resembles the thermal stability adaptations observed in cytosolic malate dehydrogenase across marine mollusks, where phylogenetic history strongly influences molecular traits [1] [2].
The diversification of sulfakinin systems across arthropod lineages corresponds to ecological adaptations. For instance, hematophagous insects exhibit modified perisulfakinin signaling that accommodates blood meal digestion, while phytophagous species show variations aligned with plant sap consumption. This functional plasticity within a conserved structural framework exemplifies how neuroendocrine systems evolve to meet species-specific physiological demands while maintaining core signaling principles established early in metazoan evolution. The continued discovery of sulfakinin variants across newly sequenced arthropod genomes promises further insights into the interplay between evolutionary conservation and adaptive diversification [1] [4].
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